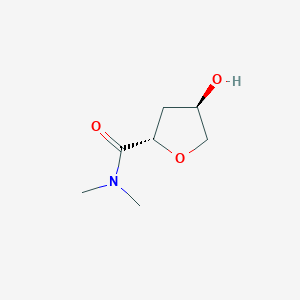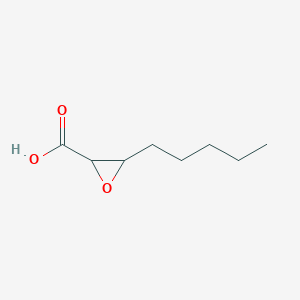![molecular formula C8H7NO2S B060917 [5-(2-Tienil)-3-isoxazolil]metanol CAS No. 194491-44-6](/img/structure/B60917.png)
[5-(2-Tienil)-3-isoxazolil]metanol
Descripción general
Descripción
[5-(2-thienyl)-3-isoxazolyl]methanol is a member of isoxazoles.
Aplicaciones Científicas De Investigación
Investigación Química
“[5-(2-Tienil)-3-isoxazolil]metanol” is a chemical compound with the linear formula C8H7NO2S . Se utiliza en investigación química, particularmente en la síntesis de otros compuestos complejos. Su estructura única lo convierte en un recurso valioso para los investigadores que exploran nuevas reacciones y vías químicas .
Investigación Biológica
This compound has been identified as an AgrA-DNA binding inhibitor . AgrA is a response regulator that plays a crucial role in the virulence of certain bacteria, including Staphylococcus aureus . By inhibiting the binding of AgrA to DNA, “[5-(2-Thienyl)-3-isoxazolyl]methanol” could potentially disrupt the virulence mechanisms of these bacteria, making it a valuable tool in biological research .
Aplicaciones Antibacterianas
Given its role as an AgrA-DNA binding inhibitor, “[5-(2-Thienyl)-3-isoxazolyl]methanol” has potential applications in the development of new antibacterial treatments . By disrupting the virulence mechanisms of harmful bacteria, this compound could potentially be used to treat bacterial infections .
Descubrimiento de Medicamentos
“this compound” también podría desempeñar un papel en el descubrimiento de medicamentos. Its unique properties and potential biological activity make it a candidate for further exploration in the search for new therapeutic agents .
Biología Molecular
En biología molecular, “this compound” could be used to study the function of AgrA and related proteins. By inhibiting AgrA-DNA binding, researchers can gain insights into the role of this protein in bacterial virulence
Mecanismo De Acción
Target of Action
The primary target of [5-(2-Thienyl)-3-isoxazolyl]methanol, also known as Compound D, is AgrA-DNA . AgrA is a response regulator that plays a crucial role in the quorum sensing system of Staphylococcus aureus .
Mode of Action
Compound D acts as an inhibitor of AgrA-DNA binding . By binding to AgrA, it prevents the interaction between AgrA and DNA, thereby disrupting the quorum sensing system of S. aureus .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which suggests that it may have good bioavailability when administered in a suitable formulation.
Result of Action
By inhibiting the AgrA-DNA binding, Compound D disrupts the quorum sensing system of S. aureus, potentially leading to a decrease in virulence and biofilm formation . This could make S. aureus more susceptible to the immune system and antibiotics.
Análisis Bioquímico
Biochemical Properties
[5-(2-Thienyl)-3-isoxazolyl]methanol plays a significant role in biochemical reactions, particularly in the context of bacterial infections. It interacts with AgrA, a response regulator in the accessory gene regulator (agr) system of Staphylococcus aureus . The nature of this interaction is inhibitory, preventing AgrA from binding to DNA and thus disrupting the agr system .
Cellular Effects
The effects of [5-(2-Thienyl)-3-isoxazolyl]methanol on cells are primarily related to its impact on the agr system of S. aureus . By inhibiting AgrA-DNA binding, it disrupts quorum sensing, a process that bacteria use to regulate gene expression in response to changes in cell-population density . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of [5-(2-Thienyl)-3-isoxazolyl]methanol involves the inhibition of AgrA-DNA binding . AgrA is a response regulator that, when activated, binds to DNA to regulate the transcription of target genes . By inhibiting this binding, [5-(2-Thienyl)-3-isoxazolyl]methanol prevents AgrA from exerting its regulatory effects, thereby disrupting the agr system .
Propiedades
IUPAC Name |
(5-thiophen-2-yl-1,2-oxazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c10-5-6-4-7(11-9-6)8-2-1-3-12-8/h1-4,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGDHXVPCSWLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380175 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194491-44-6 | |
| Record name | [5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [5-(thiophen-2-yl)-1,2-oxazol-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying [5-(2-Thienyl)-3-isoxazolyl]methanol in the context of Pseudomonas aeruginosa?
A: Pseudomonas aeruginosa is a gram-negative bacterium known for its resilience and ability to cause various infections, especially in individuals with compromised immune systems. FabA is an enzyme crucial for P. aeruginosa's fatty acid biosynthesis pathway, which is essential for bacterial survival and proliferation. The study investigates [5-(2-Thienyl)-3-isoxazolyl]methanol as a potential inhibitor of P. aeruginosa FabA []. By understanding how this compound interacts with FabA, researchers aim to develop novel antibacterial agents targeting this pathway, potentially leading to new treatments for P. aeruginosa infections.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B60840.png)
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)





![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)




